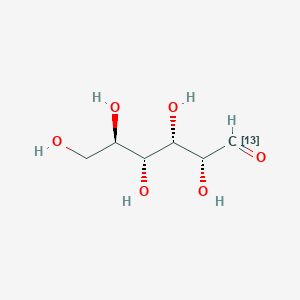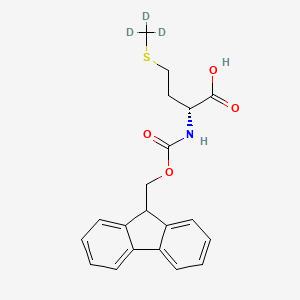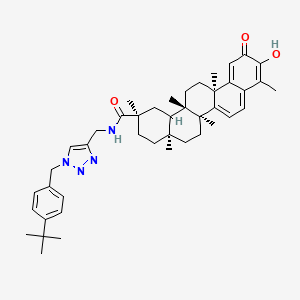
D-Glucose-13C-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-13C-4: is a stable isotope-labeled form of D-Glucose, where the carbon-4 atom is replaced with carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucose-13C-4 can be synthesized through the incorporation of carbon-13 into D-Glucose. This is typically achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled substrates. The labeled glucose is then extracted and purified .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The glucose produced by these microorganisms is then harvested and purified to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose-13C-4 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives.
Aplicaciones Científicas De Investigación
D-Glucose-13C-4 is extensively used in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study metabolic pathways and fluxes.
Biology: Used to study glucose metabolism in cells and tissues.
Medicine: Used in metabolic studies to understand diseases like diabetes and cancer.
Industry: Used in the production of labeled compounds for research and development
Mecanismo De Acción
D-Glucose-13C-4 functions similarly to unlabeled D-Glucose in biological systems. It is taken up by cells and metabolized through glycolysis and the citric acid cycle. The carbon-13 label allows researchers to trace the metabolic pathways and measure the flux of glucose in various biological processes .
Comparación Con Compuestos Similares
- D-Glucose-13C-1
- D-Glucose-13C-2
- D-Glucose-13C-3
- D-Glucose-13C-5
- D-Glucose-13C-6
Comparison: D-Glucose-13C-4 is unique because the carbon-13 label is specifically on the carbon-4 atom. This allows for specific tracing of metabolic pathways involving the carbon-4 position. Other labeled glucose compounds have the carbon-13 label on different positions, which can be used to study different aspects of glucose metabolism .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-SAHBNLNBSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)



![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
